molecular formula C15H16N2O2 B5490620 N-(naphthalen-1-yl)morpholine-4-carboxamide

N-(naphthalen-1-yl)morpholine-4-carboxamide

Cat. No.: B5490620
M. Wt: 256.30 g/mol
InChI Key: LDGZSWAPMYOPKW-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)morpholine-4-carboxamide is an organic compound that features a morpholine ring attached to a naphthalene moiety via a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-yl)morpholine-4-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The carboxamide group can be reduced to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: N-(naphthalen-1-yl)morpholine-4-amine.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)morpholine-4-carboxamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit fungal growth by disrupting cell wall synthesis or membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(naphthalen-1-yl)morpholine-4-carboxamide is unique due to the presence of the morpholine ring, which can impart different chemical and biological properties compared to other naphthalene derivatives. The morpholine ring can enhance solubility and bioavailability, making it a valuable scaffold for drug development.

Properties

IUPAC Name

N-naphthalen-1-ylmorpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c18-15(17-8-10-19-11-9-17)16-14-7-3-5-12-4-1-2-6-13(12)14/h1-7H,8-11H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGZSWAPMYOPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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